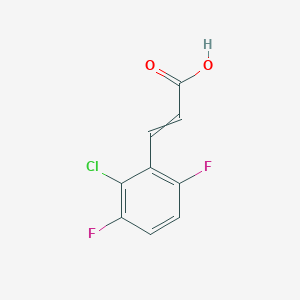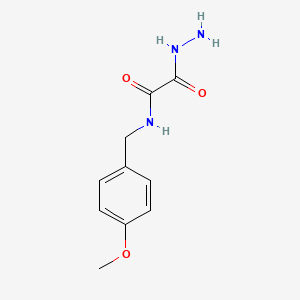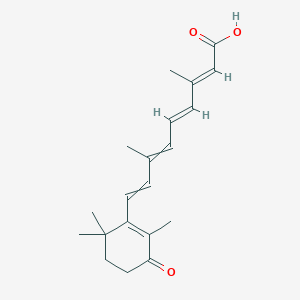![molecular formula C21H32N2O2 B12455181 N-(4-ethylphenyl)-N'-[4-(2-methylbutan-2-yl)cyclohexyl]ethanediamide](/img/structure/B12455181.png)
N-(4-ethylphenyl)-N'-[4-(2-methylbutan-2-yl)cyclohexyl]ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-ethylphenyl)-N’-[4-(2-methylbutan-2-yl)cyclohexyl]ethanediamide” is a synthetic organic compound Its structure includes an ethanediamide backbone with substituted phenyl and cyclohexyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-ethylphenyl)-N’-[4-(2-methylbutan-2-yl)cyclohexyl]ethanediamide” typically involves multi-step organic reactions. One possible route could be:
Formation of the Ethanediamide Backbone: Starting with ethylenediamine, react with an appropriate acyl chloride to form the ethanediamide backbone.
Substitution on the Phenyl Ring: Introduce the ethyl group to the phenyl ring via Friedel-Crafts alkylation.
Cyclohexyl Substitution: Attach the cyclohexyl group with the 2-methylbutan-2-yl substituent through a Grignard reaction or similar organometallic reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethyl and methyl groups.
Reduction: Reduction reactions could target the amide groups, potentially converting them to amines.
Substitution: Electrophilic or nucleophilic substitution reactions could occur on the phenyl or cyclohexyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.
Substitution: Reagents like halogens (Cl₂, Br₂) for electrophilic substitution or nucleophiles (NH₃, OH⁻) for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, “N-(4-ethylphenyl)-N’-[4-(2-methylbutan-2-yl)cyclohexyl]ethanediamide” could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology and Medicine
In biology and medicine, this compound might be explored for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry
In industry, it could be used in the synthesis of polymers, resins, or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action would depend on the specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-ethylphenyl)-N’-[4-(2-methylbutan-2-yl)cyclohexyl]ethanediamide: can be compared with other ethanediamide derivatives or compounds with similar substituents.
N-(4-methylphenyl)-N’-[4-(2-methylbutan-2-yl)cyclohexyl]ethanediamide: Similar structure but with a methyl group instead of an ethyl group on the phenyl ring.
N-(4-ethylphenyl)-N’-[4-(2-methylbutan-2-yl)cyclohexyl]propanediamide: Similar structure but with a propanediamide backbone instead of ethanediamide.
Uniqueness
The uniqueness of “N-(4-ethylphenyl)-N’-[4-(2-methylbutan-2-yl)cyclohexyl]ethanediamide” lies in its specific combination of substituents and the potential properties they confer, such as enhanced stability, reactivity, or biological activity.
Properties
Molecular Formula |
C21H32N2O2 |
|---|---|
Molecular Weight |
344.5 g/mol |
IUPAC Name |
N'-(4-ethylphenyl)-N-[4-(2-methylbutan-2-yl)cyclohexyl]oxamide |
InChI |
InChI=1S/C21H32N2O2/c1-5-15-7-11-17(12-8-15)22-19(24)20(25)23-18-13-9-16(10-14-18)21(3,4)6-2/h7-8,11-12,16,18H,5-6,9-10,13-14H2,1-4H3,(H,22,24)(H,23,25) |
InChI Key |
JEIDKFSOXWJJPO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NC2CCC(CC2)C(C)(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-[5-(4-methylphenyl)benzimidazo[2,1-a]phthalazin-10-yl]acetamide](/img/structure/B12455098.png)

![(cyclohexylmethyl)[(1R)-1-phenylethyl]amine](/img/structure/B12455111.png)

![3-(3-Oxo-6-phenyl-3,4-dihydroimidazo[1,2-b][1,2,4]triazin-2-yl)propanoic acid](/img/structure/B12455113.png)
![2-[(1-bromonaphthalen-2-yl)oxy]-N'-(dicyclopropylmethylidene)acetohydrazide](/img/structure/B12455128.png)



![N-{[5-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B12455145.png)
![N-[(2S)-1-[[(1R)-3-methyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.0^{2,6]decan-4-yl]butyl]amino]-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide](/img/structure/B12455149.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[3-(propan-2-yloxy)propyl]butanediamide](/img/structure/B12455164.png)
![2-[1-(Naphthalen-1-ylmethyl)-2-oxoindol-3-ylidene]propanedinitrile](/img/structure/B12455169.png)
